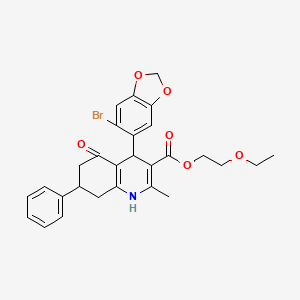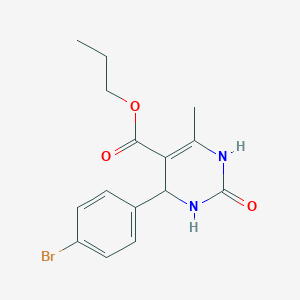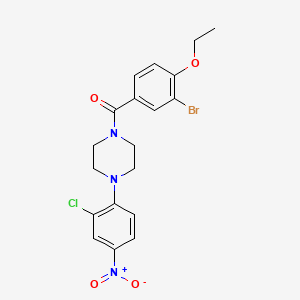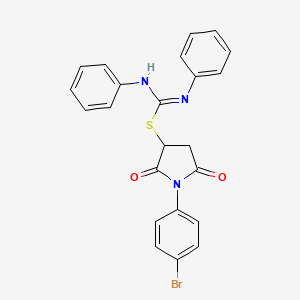![molecular formula C21H15IN4 B4972938 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4972938.png)
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole, also known as IAZI, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole. Additionally, further studies are needed to investigate the potential use of 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole in combination with other therapeutic agents for the treatment of cancer.
In conclusion, 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole is a promising compound with potential applications in cancer therapy. Its synthesis method has been optimized to yield high purity and high yield of the compound. 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has been extensively studied for its potential applications in the field of cancer therapy, and its mechanism of action involves the inhibition of tubulin polymerization and topoisomerase II activity. While 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for cancer cells, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. There are several future directions for research on 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole, including the development of novel formulations and delivery methods, identification of biomarkers, and investigation of its use in combination therapy.
Synthesemethoden
The synthesis of 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole involves the reaction of 4-iodoaniline and benzil in the presence of sodium hydroxide and ethanol. The resulting product is then treated with hydrazine hydrate and acetic acid to form 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has been extensively studied for its potential applications in the field of cancer therapy. It has been shown to exhibit anti-proliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(4,5-diphenyl-1H-imidazol-2-yl)-(4-iodophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN4/c22-17-11-13-18(14-12-17)25-26-21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCVIMGXIWQGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=C(C=C3)I)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4972857.png)
![[(3,6-dichloro-2-methoxybenzoyl)oxy]acetic acid](/img/structure/B4972861.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4972865.png)
![ethyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4972883.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)

![4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
![methyl (3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B4972946.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)

![2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)